molecular formula C17H14ClN3O3 B240895 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide

2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide

Cat. No. B240895
M. Wt: 343.8 g/mol
InChI Key: OVGALPIFTLXGAX-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, C16H13ClN2O3, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide has biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide in lab experiments is its potential as a new drug for the treatment of cancer. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cancer cells.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide. One area of research could be to further investigate its mechanism of action and identify potential targets for drug development. Another area of research could be to study its effects on other types of cancer and investigate its potential as a combination therapy with other anti-cancer drugs. Additionally, research could be done to optimize the synthesis of this compound and develop more efficient methods for its production.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide has been reported in the literature using different methods. One such method involves the reaction of 4-chlorophenol with 2-chloroacetyl chloride to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with 1-methylindole-2,3-dione in the presence of a base to form the final product.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide has been the subject of scientific research due to its potential applications in various fields. One area of research has been in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells.

properties

Product Name

2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide

InChI

InChI=1S/C17H14ClN3O3/c1-21-14-5-3-2-4-13(14)16(17(21)23)20-19-15(22)10-24-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,22)/b20-16+

InChI Key

OVGALPIFTLXGAX-CAPFRKAQSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\NC(=O)COC3=CC=C(C=C3)Cl)/C1=O

SMILES

CN1C2=CC=CC=C2C(=NNC(=O)COC3=CC=C(C=C3)Cl)C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=NNC(=O)COC3=CC=C(C=C3)Cl)C1=O

Origin of Product

United States

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